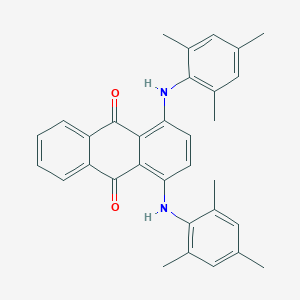

1,4-Bis(mesitylamino)anthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O2/c1-17-13-19(3)29(20(4)14-17)33-25-11-12-26(34-30-21(5)15-18(2)16-22(30)6)28-27(25)31(35)23-9-7-8-10-24(23)32(28)36/h7-16,33-34H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDRBXCDTZRMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC=CC=C5C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051593 | |

| Record name | C.I. Solvent Blue 104 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

116-75-6 | |

| Record name | Solvent Blue 104 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Blue 104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimesidinoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-trimethylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Blue 104 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(mesitylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(MESITYLAMINO)ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z54546JQXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 1,4-Bis(mesitylamino)anthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(mesitylamino)anthraquinone, also widely known by its industrial name Solvent Blue 104, is a synthetic dye belonging to the anthraquinone (B42736) class of compounds. Its molecular structure, characterized by a central anthraquinone core symmetrically substituted with two mesitylamino groups, imparts a deep blue color and significant stability. While its primary application lies in the coloring of plastics, polyesters, and other polymers, the broader family of anthraquinone derivatives has garnered substantial interest in medicinal chemistry and drug development. Anthraquinones are recognized for their diverse pharmacological activities, including anticancer properties, often attributed to their ability to intercalate with DNA and inhibit key cellular enzymes. This guide provides a comprehensive overview of the synthesis, characterization, and known properties of this compound, offering a valuable resource for researchers exploring its potential in various scientific domains.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of a substituted anthraquinone with mesitylamine (2,4,6-trimethylaniline). A common and effective method involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) and its leuco form with an excess of mesitylamine in the presence of a catalyst such as boric acid.

Experimental Protocol: Synthesis via Condensation Reaction

This protocol is based on established methods for the synthesis of Solvent Blue 104.

Materials:

-

1,4-Dihydroxyanthraquinone (Quinizarin)

-

1,4-Dihydroxyanthraquinone leuco compound

-

2,4,6-Trimethylaniline (Mesitylamine)

-

Boric Acid

-

Acetic Acid (or other suitable catalyst like hydroxyacetic acid or salicylic (B10762653) acid)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

Procedure:

-

To a reaction vessel, add 2,4,6-trimethylaniline, 1,4-dihydroxyanthraquinone, the 1,4-dihydroxyanthraquinone leuco compound, boric acid, and the catalyst (e.g., acetic acid). A representative mass ratio is approximately 12-18 parts of 2,4,6-trimethylaniline, 3-5 parts of 1,4-dihydroxyanthraquinone, 1.5-2 parts of the leuco compound, 0.8-1.5 parts of boric acid, and 1 part catalyst.

-

Stir the mixture and heat to 125-130°C.

-

Maintain the reaction at this temperature for 15-18 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to 50-70°C.

-

Add methanol to the reaction mixture and stir to precipitate the product.

-

Cool the suspension to 30-50°C and collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with DMF and methanol.

-

Further wash the product with hot deionized water until the filtrate is neutral.

-

Dry the purified blue crystalline powder under vacuum.

Caption: Synthesis workflow for this compound.

Characterization

The structural and physicochemical properties of this compound have been established through various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₂H₃₀N₂O₂ |

| Molecular Weight | 474.59 g/mol |

| Appearance | Blue crystalline powder |

| Melting Point | 236.5 - 237.5 °C |

| Boiling Point | 639.5 °C at 760 mmHg |

| Density | 1.22 g/cm³ |

| Solubility | Insoluble in water; soluble in acetone, ethanol, and glacial acetic acid. |

| CAS Number | 116-75-6 |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the anthraquinone core and the mesityl groups, as well as the methyl protons of the mesityl groups. The aromatic protons of the anthraquinone core would appear as multiplets in the downfield region. The two aromatic protons on the mesityl rings would appear as a singlet, and the nine methyl protons would also give rise to singlets at characteristic chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the quinone, the aromatic carbons of the anthraquinone core and the mesityl rings, and the methyl carbons of the mesityl groups.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. The most prominent peaks would be the C=O stretching vibrations of the quinone moiety, typically observed in the region of 1650-1680 cm⁻¹. Other significant bands would include C-N stretching, C=C stretching of the aromatic rings, and C-H stretching and bending vibrations of the aromatic and methyl groups.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of 474.59. Fragmentation patterns would likely involve the loss of mesityl groups or parts of the anthraquinone core.

X-ray Crystallography

The crystal structure of this compound has been determined, and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 100654. The crystal system is reported to be monoclinic with the space group P2₁/n. The crystal structure confirms the planar anthraquinone core and the orientation of the two mesitylamino substituents.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a dye, the broader class of anthraquinone derivatives has been extensively studied for its biological activities, particularly as anticancer agents. The mechanism of action for many anthraquinones involves their ability to intercalate into DNA, leading to the inhibition of DNA replication and transcription. Furthermore, some anthraquinones are known to inhibit topoisomerase II, an enzyme crucial for DNA topology, thereby inducing DNA strand breaks and apoptosis.

For some substituted anthraquinones, their antitumor activity has been linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, often mediated by an increase in reactive oxygen species (ROS). This leads to mitochondrial stress, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

It is important to note that specific studies detailing the biological mechanism of action and signaling pathway involvement for this compound are limited. However, based on the activities of structurally related compounds, it is plausible that it could exhibit similar biological effects. Further research is warranted to explore the potential of this compound in drug development.

Spectroscopic Profile of 1,4-Bis(mesitylamino)anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Bis(mesitylamino)anthraquinone, a synthetic dye also known as Solvent Blue 104. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics, offering valuable reference data for characterization, quality control, and research applications.

Chemical Structure and Identification

-

IUPAC Name: 1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione

-

Synonyms: Solvent Blue 104, C.I. 61568

-

CAS Number: 116-75-6

-

Molecular Formula: C₃₂H₃₀N₂O₂

-

Molecular Weight: 474.59 g/mol

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by a strong, broad absorption band in the visible region, which is responsible for its deep blue color. The position of the maximum absorption (λmax) can be influenced by the solvent used.

Table 1: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 560 - 650 | Ethanol | Data not available |

Note: The λmax range is estimated from a published spectrum. The spectrum shows strong absorption peaks within this range.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | 1.5 - 2.5 | Signals from the methyl protons on the mesityl groups. |

| ¹H | 6.5 - 8.5 | Signals from the aromatic protons on the mesityl and anthraquinone (B42736) rings, and the N-H protons. |

| ¹³C | 15 - 25 | Signals from the methyl carbons on the mesityl groups. |

| ¹³C | 110 - 150 | Signals from the aromatic carbons of the mesityl and anthraquinone rings. |

| ¹³C | > 180 | Signals from the carbonyl carbons of the anthraquinone core. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available, the expected key vibrational frequencies can be inferred from its structure and comparison with similar molecules.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Quinone) | 1650 - 1690 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol, chloroform) in a volumetric flask. A dilute solution is then prepared by serial dilution to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The absorption spectrum of the sample solution is then recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of dry this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: The resulting powder mixture is placed in a pellet press die and subjected to high pressure to form a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 1,4-Bis(mesitylamino)anthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(mesitylamino)anthraquinone, also known commercially as Solvent Blue 104, is a synthetic organic compound belonging to the anthraquinone (B42736) family of dyes. Its molecular structure, characterized by a central anthraquinone core substituted with two mesitylamino groups at the 1 and 4 positions, imparts a distinct blue color and a range of interesting photophysical and electrochemical properties. This technical guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their characterization, to support its application in research, particularly in the fields of materials science and drug development. While primarily used as a colorant in plastics and other polymers, its structural similarity to biologically active quinones suggests potential for further investigation in medicinal chemistry.[1][2][3][4][5][6][7][8]

Core Properties

This compound is a dark blue powder with the molecular formula C₃₂H₃₀N₂O₂ and a molecular weight of 474.59 g/mol .[8][9][10] It is generally insoluble in water but shows solubility in various organic solvents such as acetone, butyl acetate, and slightly in alcohol.[11]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 116-75-6 | [9] |

| Molecular Formula | C₃₂H₃₀N₂O₂ | [8][9][10] |

| Molecular Weight | 474.59 g/mol | [8][9][10] |

| Appearance | Dark Blue Powder | [8][10] |

| Melting Point | 236.5-237.5 °C | [12] |

| Boiling Point | 639.5 °C at 760 mmHg | [12] |

| Solubility | Insoluble in water; Soluble in acetone, butyl acetate; Slightly soluble in alcohol. | [11] |

Photophysical Properties

The photophysical behavior of this compound is dictated by its extended π-conjugated system. The interaction of the lone pairs of the nitrogen atoms in the amino groups with the anthraquinone core influences its absorption and emission characteristics.

Table 2: Photophysical Data for this compound

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (λmax) | Data not available in search results | ||

| Molar Absorptivity (ε) | Data not available in search results | ||

| Emission Maximum (λem) | Data not available in search results | ||

| Fluorescence Quantum Yield (ΦF) | Data not available in search results | ||

| Stokes Shift | Data not available in search results |

Note: Specific quantitative photophysical data for this compound were not found in the provided search results. The table is included as a template for future data acquisition.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, chloroform, or dimethyl sulfoxide)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 10⁻³ M. From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 for UV-Vis measurements. For fluorescence measurements, a more dilute solution (absorbance < 0.1 at the excitation wavelength) is required to avoid inner filter effects.

-

UV-Vis Spectroscopy:

-

Record a baseline spectrum of the pure solvent in the spectrophotometer.

-

Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λmax).

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the fluorometer to the λmax determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield, a standard with a known quantum yield absorbing at a similar wavelength (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) should be measured under the same experimental conditions.

-

Diagram: Experimental Workflow for Photophysical Characterization

Caption: Workflow for determining the photophysical properties.

Electrochemical Properties

The electrochemical behavior of this compound is centered on the redox activity of the anthraquinone core, which can typically undergo reversible reduction and oxidation processes. The electron-donating nature of the mesitylamino substituents is expected to influence the redox potentials.

Table 3: Electrochemical Data for this compound

| Parameter | Value | Conditions | Reference |

| Oxidation Potential (Epa) | Data not available in search results | ||

| Reduction Potential (Epc) | Data not available in search results | ||

| Half-wave Potential (E₁/₂) | Data not available in search results |

Note: Specific quantitative electrochemical data for this compound were not found in the provided search results. The table is included as a template for future data acquisition.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the redox potentials of this compound.

Materials:

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Deaeration: Purge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell and connect it to the potentiostat.

-

Set the potential window to a range where the redox events of the anthraquinone are expected to occur.

-

Scan the potential from an initial value to a switching potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting voltammogram (current vs. potential).

-

Vary the scan rate to investigate the reversibility of the redox processes.

-

After the experiment, it is common to add a standard with a known redox potential, such as ferrocene, to calibrate the measured potentials.

-

Diagram: Experimental Setup for Cyclic Voltammetry

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Potential Applications in Drug Development and Signaling Pathways

Anthraquinone derivatives are a well-established class of compounds with significant biological activities, including anticancer properties.[13] The mechanism of action for many of these compounds involves intercalation into DNA and inhibition of topoisomerase II. While there is no specific information in the provided search results on the biological activity or involvement in signaling pathways of this compound, its structural features merit investigation.

The bulky mesityl groups may influence its ability to intercalate into DNA and could potentially lead to novel interactions with other biological targets. For instance, some aminoanthraquinone derivatives have been studied for their potential to modulate signaling pathways involved in cancer, such as the p53 signaling pathway.[13]

Diagram: General Anthraquinone Anticancer Mechanism

Caption: A potential mechanism of action for anthraquinone derivatives.

Conclusion

This compound is a commercially available dye with a well-defined chemical structure. While its primary application has been in the materials industry, its photophysical and electrochemical properties, coupled with the known biological activities of related anthraquinone derivatives, suggest that it could be a valuable compound for further research in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and the experimental methodologies required for its detailed characterization, thereby enabling researchers to explore its full potential. Further studies are warranted to elucidate its specific photophysical and electrochemical parameters and to investigate its potential biological activities and interactions with cellular signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Solvent Dye Information - Solvent Blue 104 [solventdye.info]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. Solvent Blue 104 [jnogilvychem.com]

- 6. specialchem.com [specialchem.com]

- 7. Solvent Blue 104 - [origochem.com]

- 8. Solvent Blue 104 Dyes Manufacturers & Suppliers in India [colorantsgroup.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. sdinternational.com [sdinternational.com]

- 12. Solvent Blue 104 Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 116-75-6

An Important Note on CAS Number 116-75-6: Initial database searches reveal an ambiguity for CAS number 116-75-6, as it is associated with two distinct chemical entities: Sultamicillin , a pharmaceutical prodrug, and Solvent Blue 104 , a synthetic dye. Given the context of the intended audience—researchers, scientists, and drug development professionals—and the request for information on signaling pathways, this technical guide will focus primarily on Sultamicillin . A concise summary of the physicochemical properties of Solvent Blue 104 is provided in a separate section for comprehensive clarification.

Part 1: Sultamicillin - A Comprehensive Physicochemical Profile

Sultamicillin is an orally administered mutual prodrug of the antibiotic ampicillin (B1664943) and the β-lactamase inhibitor sulbactam (B1307).[1][2] This unique design allows for enhanced oral bioavailability and a broader spectrum of antibacterial activity against many resistant bacterial strains.[3][4]

Physicochemical Data

A summary of the key physicochemical properties of Sultamicillin is presented in the table below. These parameters are critical for its formulation, absorption, distribution, and overall therapeutic efficacy.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₃₀N₄O₉S₂ | [3] |

| Molecular Weight | 594.65 g/mol | [3] |

| Melting Point | 190°C | |

| pKa (Strongest Acidic) | 11.71 | |

| pKa (Strongest Basic) | 7.23 | |

| Solubility | Practically insoluble in water, very slightly soluble in methanol, practically insoluble in ethanol (B145695) (96%). | |

| Appearance | White to off-white crystalline powder |

Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like Sultamicillin follows standardized laboratory procedures, often guided by pharmacopeial monographs. Below are detailed methodologies for key experimental determinations.

1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[5] A sharp melting range typically signifies a high degree of purity.

-

Principle: The sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.[6]

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens.

-

Procedure:

-

A small amount of finely powdered, dry Sultamicillin is packed into a capillary tube to a height of 2.5-3.5 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.

-

The heating rate is then reduced to approximately 1°C per minute to allow for accurate observation.[7]

-

The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[7]

-

2. Solubility Determination (Shake-Flask Method)

Solubility is a critical factor influencing a drug's absorption and bioavailability. The United States Pharmacopeia (USP) General Chapter <1236> provides guidance on solubility measurements.[8][9][10]

-

Principle: An excess amount of the solid drug is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

-

Procedure:

-

An excess amount of Sultamicillin is added to a flask containing a known volume of the solvent (e.g., water, methanol, ethanol).

-

The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

-

The mixture is agitated for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove any undissolved solid.

-

The concentration of Sultamicillin in the clear filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

3. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.

-

Principle: The pH of a solution of the drug is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

-

Procedure:

-

A precise amount of Sultamicillin is dissolved in a suitable solvent (often a co-solvent system for poorly water-soluble compounds).

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is calculated from the pH at the half-equivalence point.

-

Mechanism of Action: A Visualized Pathway

Sultamicillin functions as a mutual prodrug. After oral administration, it is hydrolyzed into its active components: ampicillin and sulbactam.[3] Ampicillin acts as the bactericidal agent, while sulbactam protects it from degradation by bacterial enzymes called β-lactamases.[1][2]

Part 2: Solvent Blue 104 - Physicochemical Profile

For the purpose of clarity, this section details the physicochemical properties of Solvent Blue 104, which is also associated with CAS number 116-75-6 in some chemical databases.

Solvent Blue 104 is a synthetic anthraquinone (B42736) dye.[11] Its primary application is in the coloring of various materials, including plastics, polymers, and inks, due to its vibrant blue color and good stability.[12][13]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₀N₂O₂ | [11][14] |

| Molecular Weight | 474.59 g/mol | [11][14] |

| Melting Point | 236.5-237.5 °C | [12][14] |

| Boiling Point | 639.5 ± 55.0 °C (Predicted) | [12][15] |

| Density | 1.220 ± 0.06 g/cm³ (Predicted) | [12][15] |

| Solubility | Insoluble in water; slightly soluble in alcohol; soluble in acetone, chloroform, and butyl acetate. | [11][12] |

| Appearance | Greenish-blue to very dark blue powder. | [11][12] |

Experimental Workflow: Coloring of Plastics

The use of Solvent Blue 104 in industrial applications, such as the coloring of plastics, follows a general workflow.

References

- 1. Ampicillin/sulbactam - Wikipedia [en.wikipedia.org]

- 2. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]

- 3. Sultamicillin - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. thinksrs.com [thinksrs.com]

- 8. biorelevant.com [biorelevant.com]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. uspnf.com [uspnf.com]

- 11. sdinternational.com [sdinternational.com]

- 12. sdlookchem.com [sdlookchem.com]

- 13. getchem.com [getchem.com]

- 14. Solvent Blue 104 CAS#: 116-75-6 [m.chemicalbook.com]

- 15. Solvent Blue 104 [chembk.com]

In-depth Technical Guide: The Biological Mechanism of Action of 1,4-Bis(mesitylamino)anthraquinone

A comprehensive review of the current scientific landscape reveals a significant gap in the understanding of the specific biological mechanism of action for 1,4-Bis(mesitylamino)anthraquinone. This compound, also widely known by its industrial name Solvent Blue 104, is a synthetic dye belonging to the anthraquinone (B42736) class.[1][2] While the broader family of anthraquinones has been a subject of extensive research for their diverse biological activities, including anticancer properties, specific data on the cellular and molecular interactions of this compound remains largely unavailable in the public domain.[3][4]

This technical guide aims to provide a transparent overview of the current knowledge base and highlights the absence of specific experimental data required for a complete mechanistic understanding.

Current Status of Research

A thorough review of scientific literature indicates that this compound is primarily documented for its use as a colorant in various industrial applications.[5][6] Its chemical and physical properties are well-characterized, but its biological effects have not been a significant focus of published research.[1][7] Consequently, there is a lack of quantitative data, such as IC50 values from cytotoxicity assays, and detailed experimental protocols specifically designed to investigate its biological activity.

While one source mentions its use as a reagent in the study of enzymes like cytochrome P450 and cytochrome c oxidase, it does not provide specific findings or methodologies related to its mechanism of action.[8]

The Anthraquinone Scaffold: A Framework for Postulated Activity

The biological activities of numerous other anthraquinone derivatives offer a theoretical framework for the potential mechanisms of this compound. Generally, anthraquinones are known to exert their effects through several mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: Many anthraquinone-based anticancer agents function by inserting themselves between DNA base pairs, thereby disrupting DNA replication and transcription.[3] They can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology, leading to DNA damage and apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling to produce reactive oxygen species, inducing oxidative stress and subsequent cell death.

-

Modulation of Cellular Signaling Pathways: Various anthraquinone derivatives have been shown to interfere with key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the JNK and STAT3 pathways.

However, it is crucial to emphasize that these are general mechanisms for the anthraquinone class, and the specific effects of the mesitylamino substitutions at the 1 and 4 positions of the anthraquinone core in this compound have not been elucidated. The bulky mesityl groups could significantly influence its ability to intercalate into DNA or interact with protein binding sites.

Data Presentation: Absence of Quantitative Data

A critical component of a technical guide is the presentation of quantitative data to allow for comparative analysis. Unfortunately, no specific quantitative data on the biological activity of this compound, such as IC50 or Ki values, could be retrieved from the scientific literature.

Experimental Protocols: A General Approach

In the absence of specific studies on this compound, this section outlines general experimental protocols commonly used to evaluate the biological activity of novel anthraquinone derivatives. These methodologies could be adapted for future investigations into the specific mechanism of action of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic potential of a compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Generalized Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (solubilized in a suitable solvent like DMSO) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay helps to determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Generalized Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Potential Signaling Pathways

While no specific signaling pathways have been identified for this compound, the following diagrams illustrate general pathways that are often modulated by other anticancer anthraquinone derivatives. These serve as hypothetical models for future investigation.

Caption: A generalized workflow for the preclinical evaluation of anthraquinone derivatives.

Caption: Postulated inhibition of the STAT3 signaling pathway by an anthraquinone derivative.

Conclusion

References

- 1. This compound | C32H30N2O2 | CID 61042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 116-75-6: Solvent Blue 104 | CymitQuimica [cymitquimica.com]

- 3. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis and antiproliferative activity of 1,4-bis(dimethylamino)-9,10-anthraquinone derivatives against P388 mouse leukemic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent Blue 104 - [origochem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. alfa-chemical.com [alfa-chemical.com]

An In-depth Technical Guide to the Solubility Profile of 1,4-Bis(mesitylamino)anthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(mesitylamino)anthraquinone, also known as Solvent Blue 104, is a synthetic dye with a complex aromatic structure. Its utility in various research and industrial applications, including as a colorant and potentially as a molecular probe, necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. This technical guide addresses the current state of knowledge regarding the solubility of this compound. Due to a lack of comprehensive quantitative solubility data in publicly available literature, this document provides a framework for researchers to determine its solubility profile. It includes established experimental protocols for solubility determination and offers qualitative insights based on the behavior of structurally related anthraquinone (B42736) derivatives.

Introduction

This compound is an anthraquinone derivative characterized by the presence of two mesitylamino groups at the 1 and 4 positions of the anthraquinone core. This substitution significantly influences its molecular properties, including its solubility. While the parent compound, anthraquinone, is known to be poorly soluble in water and sparingly soluble in many organic solvents, the bulky, nonpolar mesityl groups of this compound are expected to enhance its solubility in nonpolar organic solvents.

A comprehensive understanding of the solubility of this compound is crucial for a variety of applications, including:

-

Process Chemistry: Solvent selection for synthesis, purification, and crystallization.

-

Formulation Science: Development of stable solutions for product formulation.

-

Analytical Chemistry: Preparation of standards and samples for analysis.

-

Biological Assays: Ensuring appropriate concentrations in in vitro and in vivo studies.

This guide provides researchers with the necessary methodologies to quantitatively assess the solubility of this compound in a range of organic solvents.

Qualitative Solubility Profile

-

General Expectations: The molecule is anticipated to be poorly soluble in highly polar solvents like water and lower alcohols (e.g., methanol, ethanol). Its solubility is expected to increase in solvents with moderate to low polarity.

-

Related Compounds: Studies on other 1,4-diaminoanthraquinone (B121737) derivatives have indicated low solubility in polar organic solvents commonly used in applications like redox flow batteries, unless the amino groups are functionalized to enhance polarity.[1][2][3] For instance, the parent 9,10-anthraquinone is soluble in acetone (B3395972) and concentrated sulfuric acid, and sparingly soluble in cold ethanol, with increased solubility in hot ethanol.[4] It is also poorly soluble in solvents like benzene, chloroform, diethyl ether, and toluene.

Given its structure, this compound is likely to exhibit good solubility in aromatic solvents (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable van der Waals interactions. Solubility in moderately polar solvents like acetone and ethyl acetate (B1210297) is also expected.

Quantitative Solubility Data

As of the date of this publication, a comprehensive, experimentally determined quantitative solubility dataset for this compound across a range of common organic solvents is not available in the literature. The following table is provided as a template for researchers to populate with their own experimental data. This will allow for a systematic comparison of solubility across different solvents and temperatures.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Toluene | 25 | Gravimetric/UV-Vis | ||

| e.g., Dichloromethane | 25 | Gravimetric/UV-Vis | ||

| e.g., Acetone | 25 | Gravimetric/UV-Vis | ||

| e.g., Ethyl Acetate | 25 | Gravimetric/UV-Vis | ||

| e.g., Hexane | 25 | Gravimetric/UV-Vis | ||

| e.g., Ethanol | 25 | Gravimetric/UV-Vis |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, standardized experimental protocols are essential. Two widely accepted methods for determining the solubility of a solid in an organic solvent are the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the residual solute.

Detailed Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended.

-

Visually confirm that excess solid remains, indicating that the solution is saturated.

-

-

Sample Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., a 0.45 µm PTFE filter compatible with the organic solvent).

-

-

Solvent Evaporation:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to facilitate evaporation but well below the decomposition temperature of the solute.

-

-

Weighing of the Dry Solute:

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the container with the dry solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dry solute (mg) / Volume of supernatant taken (mL)

-

Caption: Experimental workflow for the gravimetric determination of solubility.

UV-Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Detailed Protocol:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship, and the slope of the line is the molar absorptivity (ε).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

-

After equilibration, filter the saturated solution to remove any undissolved solid.

-

Dilute a known volume of the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (or the Beer-Lambert Law, A = εbc) to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration is the solubility of the compound.

-

Caption: Experimental workflow for solubility determination using UV-Vis spectroscopy.

Conclusion

While a comprehensive quantitative solubility profile for this compound in organic solvents is not currently documented in publicly accessible literature, this guide provides the necessary framework for researchers to generate this critical data. By employing standardized methodologies such as the gravimetric method or UV-Vis spectroscopy, scientists can systematically evaluate the solubility of this compound in various solvents. This information is indispensable for the effective utilization of this compound in research and development, ensuring reproducibility and advancing its potential applications. Researchers are encouraged to use the provided table template to build a robust internal database of solubility information for this compound.

References

- 1. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06851A [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Anthraquinone - Wikipedia [en.wikipedia.org]

Theoretical and Computational Deep Dive into 1,4-Bis(mesitylamino)anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1,4-Bis(mesitylamino)anthraquinone, a molecule of significant interest in the fields of dye chemistry and materials science. This document collates and presents key data on its molecular structure, spectroscopic properties, and the computational methodologies employed to understand its behavior.

Molecular Structure and Geometry

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. These experimental findings provide a solid foundation for all theoretical and computational models.

Crystallographic Data

The crystal structure of this compound has been determined and its coordinates deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 100654.[1] The study reveals key intramolecular interactions and the overall conformation of the molecule in the solid state.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| C1-N1 | 1.378 |

| C4-N2 | 1.378 |

| C9-O1 | 1.235 |

| C10-O2 | 1.235 |

| N1-C15 | 1.434 |

| N2-C24 | 1.434 |

| C1-C2 | 1.409 |

| C2-C3 | 1.383 |

| C3-C4 | 1.409 |

Data extracted from the crystallographic study by Yatsenko et al. (1998).

Table 2: Selected Bond Angles for this compound

| Angle | Value (°) |

| C2-C1-N1 | 121.3 |

| C3-C4-N2 | 121.3 |

| C1-N1-C15 | 127.9 |

| C4-N2-C24 | 127.9 |

| C1-C11-C10 | 119.3 |

| C4-C12-C9 | 119.3 |

| O1-C9-C12 | 121.5 |

| O2-C10-C11 | 121.5 |

Data extracted from the crystallographic study by Yatsenko et al. (1998).

Table 3: Selected Dihedral Angles for this compound

| Dihedral Angle | Value (°) |

| C2-C1-N1-C15 | 12.8 |

| C3-C4-N2-C24 | -12.8 |

| C11-C1-N1-C15 | -169.1 |

| C12-C4-N2-C24 | 169.1 |

| N1-C1-C11-C10 | 178.6 |

| N2-C4-C12-C9 | -178.6 |

Data extracted from the crystallographic study by Yatsenko et al. (1998).

The mesityl groups are twisted with respect to the plane of the anthraquinone (B42736) core, which has implications for the molecule's electronic properties and solubility.

Spectroscopic Properties and Electronic Transitions

The color and photophysical behavior of this compound are governed by its electronic structure. Spectroscopic studies, in conjunction with computational chemistry, provide insights into the nature of its electronic transitions.

UV-Visible Spectroscopy

The reflection spectra of crystalline this compound have been reported.[2][3][4] The spectra are characterized by a long-wavelength absorption band that is responsible for its color. The position and intensity of this band are sensitive to the molecular conformation.

Theoretical and Computational Methodologies

A variety of computational methods have been employed to study the electronic structure and spectra of anthraquinone derivatives. These methods are essential for interpreting experimental data and predicting the properties of new molecules.

Semi-Empirical Methods: INDO/S

Early computational studies on 1,4-diaminoanthraquinones, including this compound, utilized the Intermediate Neglect of Differential Overlap/Spectroscopic (INDO/S) method.[2][3][4] This semi-empirical approach is parameterized to reproduce electronic transition energies and has been instrumental in understanding the relationship between molecular conformation and the observed color of these dyes.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Modern computational studies on anthraquinone derivatives predominantly employ Density Functional Theory (DFT) for geometry optimization and the calculation of ground-state properties. For the prediction of electronic absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[8] These methods offer a good balance between computational cost and accuracy.

Experimental Protocols

Synthesis of 1,4-Bis(arylamino)anthraquinones

While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, a general method for the preparation of 1,4-bis(arylamino)anthraquinones involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) or 1,4-diaminoanthraquinone (B121737) with the corresponding aryl amine. A patent describes a general procedure for preparing 1,4-diaminoanthraquinones where a monoamino-monotosyl-anthraquinone intermediate is reacted with an amine.[9] Another general method involves the reaction of 1,4-ditosylanthraquinone with an amine in a solvent like pyridine (B92270) at elevated temperatures.[9]

A plausible synthetic route, based on general procedures for similar compounds, is outlined below.

References

- 1. This compound | C32H30N2O2 | CID 61042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling 1,4-Bis(mesitylamino)anthraquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1,4-Bis(mesitylamino)anthraquinone (CAS No. 116-75-6). The following sections detail the compound's properties, potential hazards, handling procedures, and emergency protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₀N₂O₂ | [1][2] |

| Molecular Weight | 474.6 g/mol | [1] |

| CAS Number | 116-75-6 | [1][3] |

| Appearance | Solid, Dark Blue Powder | [4][5] |

| Melting Point | 236.5-237.5 °C | [6] |

| Boiling Point | 639.5 °C at 760 mmHg | [6] |

| Density | 1.22 g/cm³ | [6] |

| Water Solubility | Insoluble | [4] |

| Solubility in Other Solvents | Soluble in acetone, ethanol, glacial acetic acid, nitrobenzene, pyridine, and toluene. | [4] |

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is reported as not meeting the criteria for hazard classification[1]. The EPA has also classified it as a "Green circle" chemical, indicating it is of low concern based on experimental and modeled data[1].

However, it is crucial to handle this compound with care, as anthraquinone (B42736) derivatives and related aromatic amines can pose health risks. Anthraquinones as a class have been studied for their potential toxicity and carcinogenicity[7][8][9]. The toxicity of the parent compound, anthraquinone, includes potential for skin sensitization and carcinogenicity[10][11][12]. Additionally, the mesitylamine (2,4,6-trimethylaniline) component has been shown to produce liver tumors in rats[13]. Therefore, minimizing exposure is a critical precautionary measure.

Safe Handling and Storage Protocols

Proper handling and storage procedures are vital to ensure safety.

3.1. Engineering Controls and Ventilation Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles[3][14][15]. Local exhaust ventilation should be used to control airborne dust.

3.2. Personal Protective Equipment (PPE) A comprehensive PPE plan should be implemented to prevent contact with the compound.

| Protection Type | Equipment Specification | Purpose |

| Eye/Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | To protect eyes from dust particles and potential splashes.[3][15] |

| Skin Protection | Appropriate protective gloves (e.g., chemical-impermeable gloves) and clothing to prevent skin exposure. | To prevent skin contact with the chemical.[3][15] |

| Respiratory Protection | A particle filter respirator is recommended if dust is generated. | To prevent inhalation of dust particles.[3][15][16] |

3.3. General Hygiene Practices Avoid contact with skin, eyes, and clothing[17]. Wash hands thoroughly after handling, and before eating, drinking, or smoking[18]. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[12].

3.4. Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place[14]. Keep away from incompatible materials and sources of ignition[3][14].

Emergency Procedures

In the event of an emergency, the following procedures should be followed.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][14] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3][14] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5][14] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[14] |

4.2. Fire-Fighting Measures In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish[14]. Wear self-contained breathing apparatus for firefighting if necessary[14][17]. Hazardous combustion products may include carbon oxides and nitrogen oxides (NOx)[19].

4.3. Accidental Release Measures For spills, avoid dust formation and breathing vapors, mist, or gas[3]. Evacuate personnel to a safe area. Use personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation[3]. Collect the spilled material and place it in a suitable, closed container for disposal[3][14]. Prevent the chemical from entering drains[3][14].

Toxicological Information

There is a lack of specific quantitative toxicological data for this compound in publicly available literature. The toxicological assessment is therefore based on the general properties of anthraquinone derivatives and aromatic amines.

-

Anthraquinone Derivatives: This class of compounds has been investigated for various toxic effects, including liver toxicity, genotoxicity, and carcinogenicity[7][8][9][20].

-

Mesitylamine (2,4,6-Trimethylaniline): This component of the molecule has been found to produce liver tumors in rats[13]. It is also classified as toxic if swallowed or in contact with skin[13].

Given the potential for toxicity associated with the structural components of this compound, it is prudent to handle it as a potentially hazardous substance and minimize all routes of exposure.

Experimental Workflow Diagrams

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for the safe handling of this compound.

Caption: Decision-making workflow for first-aid response to exposure.

References

- 1. This compound | C32H30N2O2 | CID 61042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1,4-BIS(METHYLAMINO)ANTHRAQUINONE [chembk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound [myskinrecipes.com]

- 7. A review of the toxicity and carcinogenicity of anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Liver toxicity of anthraquinones: A combined in vitro cytotoxicity and in silico reverse dosimetry evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lobachemie.com [lobachemie.com]

- 13. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 116-75-6 Name: this compound [xixisys.com]

- 15. benchchem.com [benchchem.com]

- 16. capotchem.com [capotchem.com]

- 17. biosynth.com [biosynth.com]

- 18. chemos.de [chemos.de]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

The Enduring Legacy of Aminoanthraquinone Dyes: From Ancient Pigments to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aminoanthraquinone dyes, a class of organic colorants built upon the foundational structure of anthraquinone (B42736), represent a remarkable journey of scientific discovery and technological innovation. From their roots in natural pigments used for millennia to their current applications in high-performance textiles and as promising scaffolds in medicinal chemistry, these compounds continue to be of significant interest. This technical guide provides a comprehensive overview of the historical context, discovery, synthesis, and characterization of aminoanthraquinone dyes, with a particular focus on their relevance to researchers in both materials science and drug development.

Historical Context and Discovery: A Timeline of Color

The story of anthraquinone dyes begins long before their synthetic counterparts were conceived. The ancient world utilized natural dyes derived from plants and insects, many of which were based on the anthraquinone core. One of the most notable is Alizarin , a vibrant red pigment extracted from the roots of the madder plant (Rubia tinctorum), which has been found in Egyptian tombs and was a cornerstone of the dyeing industry until the late 19th century.[1] Similarly, red dyes like carminic acid and kermesic acid were derived from scale insects.[1]

The modern era of anthraquinone chemistry was ushered in by the French chemist Auguste Laurent, who first prepared the parent compound, anthraquinone, in 1835 by oxidizing anthracene (B1667546) with nitric acid. However, it was the elucidation of alizarin's structure in 1868 and its subsequent synthesis a year later that marked a pivotal moment, leading to the decline of natural madder cultivation and the rise of synthetic dyes.[1]

The introduction of amino groups to the anthraquinone scaffold proved to be a critical advancement, giving rise to a wide spectrum of colors, particularly blues and reds, with excellent lightfastness.[1] The commercial production of 2-aminoanthraquinone in the United States began in 1921, establishing it as a key intermediate in the synthesis of a multitude of other dyes and pigments.[2] The development of disperse dyes in the 1920s, designed for newly invented synthetic fibers like cellulose (B213188) acetate, saw the introduction of the first anthraquinone-based disperse dye, Serisol Brilliant Blue BG (C.I. Disperse Blue 3) , in 1936. Furthermore, the invention of reactive dyes , which form covalent bonds with textile fibers, led to the patenting of iconic dyes such as C.I. Reactive Blue 19 in 1949.[1]

Synthesis of Aminoanthraquinone Dyes: Key Methodologies

The synthesis of aminoanthraquinone dyes typically begins with the functionalization of the anthraquinone core, followed by the introduction of amino groups. The two primary initial steps are sulfonation and nitration of anthraquinone.[1]

Synthesis of 1-Aminoanthraquinone (B167232) and 1,4-Diaminoanthraquinone

A common route to 1-aminoanthraquinone involves the sulfonation of anthraquinone to produce anthraquinone-1-sulfonic acid, which is then reacted with ammonia.[3] An alternative, though more hazardous, method involves the direct nitration of anthraquinone followed by reduction of the resulting 1-nitroanthraquinone.[3] Concerns over the use of mercury as a catalyst in the sulfonation process have led to the development of mercury-free alternatives.

1,4-Diaminoanthraquinone, a vital intermediate for many blue and violet dyes, can be synthesized from 1,4-dihydroxyanthraquinone through a process involving reduction to the 2,3-dihydro compound followed by amination and subsequent oxidation.[4]

Synthesis of Substituted Aminoanthraquinone Dyes

Further functionalization of the aminoanthraquinone core allows for the creation of a vast array of dyes with tailored properties. For instance, the synthesis of many acid and reactive dyes utilizes bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) as a key intermediate. The bromine atom in bromaminic acid can be readily displaced by various amines to yield brightly colored products.[1]

Quantitative Data on Aminoanthraquinone Dyes

The following tables summarize key physicochemical data for selected aminoanthraquinone compounds, providing a basis for comparison and further research.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | 243-245 | Ruby-red solid |

| 2-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | 302 | Red, needle-like crystals |

| 1,4-Diaminoanthraquinone | C₁₄H₁₀N₂O₂ | 238.24 | 268-270 | Dark violet crystals |

| C.I. Disperse Blue 3 | C₁₇H₁₈N₂O₄ | 314.34 | 163-164 | Blue powder |

| C.I. Reactive Blue 19 | C₂₂H₁₆N₂Na₂O₁₁S₃ | 626.54 | Decomposes | Dark blue powder |

Table 1: Physical Properties of Selected Aminoanthraquinone Dyes.[2][5][6]

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| 1-Aminoanthraquinone | Acetonitrile | 485 | ~5,000 |

| 1,4-Diaminoanthraquinone | Acetonitrile | 591, 636 | - |

| 1-Amino-4-hydroxyanthraquinone | Various | ~550-590 | - |

| 1,4-Bis(methylamino)anthraquinone | Various | ~610-660 | - |

Table 2: Spectroscopic Properties of Selected Aminoanthraquinone Dyes.[6][7] (Note: Molar extinction coefficients can vary based on solvent and measurement conditions).

Experimental Protocols

This section provides detailed methodologies for the synthesis of key aminoanthraquinone intermediates and a representative reactive dye.

Synthesis of 1,4-Diaminoanthraquinone

Materials:

-

1-Amino-4-nitroanthracene-9,10-dione

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Hydrazine (B178648) hydrate

-

30% Aqueous sodium hydroxide (B78521) solution

Procedure:

-

In a reaction vessel, mix 14 parts of 1-amino-4-nitro-anthraquinone with 100 parts of dimethyl sulfoxide, 100 parts of water, and 7 parts of hydrazine hydrate.[4]

-

Stir the mixture at 40°C and gradually heat to 60°C over 50 minutes.[4]

-

Adjust the pH of the reaction mixture to 9-10 by adding approximately 2.7 parts of 30% aqueous sodium hydroxide solution.[4]

-

Continue stirring the reaction mixture at 70°C for 4 hours, monitoring the disappearance of the starting material by chromatography.[4]

-

Pour the reaction mixture into 800 parts of water to precipitate the product.[4]

-

Filter the precipitate, wash with water until the filtrate is neutral and colorless, and then dry.[4]

-

The expected product is 1,4-diamino-anthraquinone with a melting point of 258-260°C.[4]

Synthesis of C.I. Reactive Blue 19

Materials:

-

Bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid)

-

3-(Sulfatoethylsulfonyl)-aniline

-

Sodium dihydrogen phosphate

-

Disodium (B8443419) hydrogen phosphate

-

Copper powder

-

Potassium chloride (for salting out)

Procedure:

-

Dissolve 0.1 mole of 3-(sulfatoethylsulfonyl)-aniline in water and adjust the pH to 6.3.[8]

-

To this solution, add 0.1 mole of bromaminic acid and stir until a homogeneous dispersion is formed.[8]

-

Add 0.12 moles of sodium dihydrogen phosphate, 0.2 moles of disodium hydrogen phosphate, and 6 g of copper powder to the mixture.[8]

-

Heat the reaction mixture to 90°C. The pH will drop to approximately 5.6. The reaction is complete when the pH remains constant (typically after about 15 minutes).[8]

-

Clarify the reaction mixture by filtration (e.g., using Celite).[8]

-

The product can be isolated from the filtrate by spray drying or by salting out with potassium chloride.[8]

Biological Activity and Signaling Pathways

Beyond their role as colorants, aminoanthraquinone derivatives have garnered significant attention from the drug development community for their potent biological activities, particularly as anticancer agents.[9][10] Their mechanisms of action are often multifaceted, involving interactions with key cellular components and modulation of critical signaling pathways.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the anthraquinone core allows these molecules to intercalate between the base pairs of DNA.[5] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some aminoanthraquinone derivatives are potent inhibitors of topoisomerases, enzymes that are crucial for managing DNA topology during replication. By stabilizing the topoisomerase-DNA covalent complex, these compounds induce double-strand breaks in DNA, a highly cytotoxic event for cancer cells.

ROS/JNK Signaling Pathway

Several studies have demonstrated that aminoanthraquinone derivatives can induce the generation of reactive oxygen species (ROS) within cancer cells.[3][11][12] Elevated ROS levels can lead to oxidative stress and damage to cellular components, including lipids, proteins, and DNA. This increase in ROS can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of apoptosis.[3][11] Activated JNK can phosphorylate and regulate the activity of various downstream targets, ultimately leading to the activation of the mitochondrial apoptotic pathway and cell death.[3]

Caption: ROS/JNK Signaling Pathway induced by Aminoanthraquinone Derivatives.

PAK4 Signaling Pathway